molecular formula C19H21NO2 B14931139 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide

Cat. No.: B14931139
M. Wt: 295.4 g/mol
InChI Key: XAZSCXQLTLPIRJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide typically involves the reaction of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydro-1-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)acetamide: Lacks the naphthalenyl group, resulting in different chemical properties and biological activities.

    N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide: Lacks the methoxyphenyl group, leading to variations in its reactivity and applications.

Uniqueness

2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)acetamide is unique due to the presence of both the methoxyphenyl and tetrahydronaphthalenyl groups. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

InChI

InChI=1S/C19H21NO2/c1-22-18-12-5-3-8-15(18)13-19(21)20-17-11-6-9-14-7-2-4-10-16(14)17/h2-5,7-8,10,12,17H,6,9,11,13H2,1H3,(H,20,21)

InChI Key

XAZSCXQLTLPIRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCCC3=CC=CC=C23

Origin of Product

United States

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